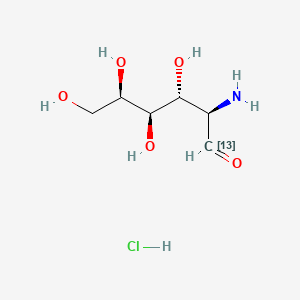

D(+)-Galactosamine-13C (hydrochloride)

Description

BenchChem offers high-quality D(+)-Galactosamine-13C (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D(+)-Galactosamine-13C (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1; |

InChI Key |

CBOJBBMQJBVCMW-CSWWAADGSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tracing the Toxic Flux: A Technical Guide to D(+)-Galactosamine-13C Metabolism in Hepatotoxicity

Part 1: The Mechanistic Basis of Galactosamine Toxicity

D(+)-Galactosamine (GalN) is a hepatotoxic agent unique in its mechanism: it does not cause direct oxidative stress or DNA alkylation initially. Instead, it induces liver injury through a "metabolic trap" that depletes the hepatic pool of uracil nucleotides (UTP, UDP, UMP).

To understand GalN metabolism using 13C-labeled isotopomers, one must first map its interference with the Leloir Pathway —the standard route for galactose metabolism.

The UTP Trap Mechanism

GalN mimics D-galactose and enters hepatocytes via the GLUT2 transporter. Once inside, it is rapidly phosphorylated by galactokinase (GALK) to form Galactosamine-1-phosphate (GalN-1-P).

The critical error occurs at the next step, catalyzed by galactose-1-phosphate uridylyltransferase (GALT) . GALT transfers a uridyl group from UDP-Glucose to GalN-1-P, creating UDP-Galactosamine (UDP-GalN) .

-

The Trap: Unlike UDP-Galactose, UDP-GalN is a poor substrate for the epimerase (GALE) and cannot be easily recycled or utilized for glycogen synthesis.

-

The Consequence: The uridyl group (derived from UTP) becomes sequestered in UDP-GalN and its derivatives (UDP-Glucosamine, UDP-N-acetyl-hexosamines). This rapid accumulation drains the cytosolic UTP pool.

-

The Toxicity: Without UTP, RNA polymerase II cannot synthesize mRNA. Transcriptional arrest ensues, protein synthesis fails, and the hepatocyte undergoes necrosis.

Visualization: The Leloir Interference Pathway

Figure 1: The Galactosamine "Trap." GalN siphons UTP into a metabolic dead-end (UDP-GalN), halting RNA synthesis.

Part 2: Experimental Design with 13C-Isotopomers

Using D(+)-Galactosamine-13C (specifically [1-13C]GalN ) transforms this toxicity model from a "black box" into a quantifiable flux system.

Why [1-13C]Galactosamine?

While uniform labeling ([U-13C]) is possible, [1-13C]GalN is the gold standard for this specific application because:

-

Anomeric Specificity: The C1 position (anomeric carbon) undergoes specific chemical shifts during phosphorylation and uridylation.

-

Signal Clarity: In 13C-NMR or HSQC experiments, the C1 doublet of the alpha and beta anomers provides a clean spectral signature distinct from endogenous glucose or glycogen.

-

Flux Tracing: You can distinguish between the toxin's fate (UDP-GalN) and the cell's compensatory response (e.g., upregulation of pyrimidine synthesis) if you co-administer unlabeled glucose.

Analytical Platforms: NMR vs. MS

For GalN metabolism, NMR is superior for structural elucidation of the sugar-nucleotides, while LC-MS offers higher sensitivity for low-abundance intermediates.

| Feature | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spec (LC-MS) |

| Primary Target | UDP-GalN, UDP-GlcN, UTP, ATP | Low-level glycolytic intermediates |

| Sample Prep | Minimal (Extraction only) | Complex (Derivatization often required) |

| Isotopomer ID | Positional isotopomers (C1 vs C6) visible directly | Mass isotopomer distribution (MID) |

| Quantification | Absolute (with internal standard) | Relative (requires standard curves) |

| Throughput | Medium (15-60 min/sample) | High (10-20 min/sample) |

Part 3: Detailed Protocol – In Vitro Flux Analysis

This protocol describes the assessment of GalN metabolism in primary rat hepatocytes or HepG2 cells using [1-13C]GalN.

Reagents & Materials[1][2][3]

-

Tracer: D-Galactosamine Hydrochloride [1-13C] (99 atom % 13C).

-

Cell Model: Primary Rat Hepatocytes (freshly isolated) or HepG2/C3A.

-

Media: William’s E Medium (glucose-free or low-glucose to maximize tracer uptake).

-

Quenching Agent: 60% Methanol (pre-chilled to -40°C) with 10 mM Ammonium Bicarbonate.

-

Internal Standard: DSS (for NMR) or 13C-Yeast Extract (for MS).

Step-by-Step Methodology

1. Pulse-Chase Setup

-

Equilibration: Culture hepatocytes in 6-well plates (

cells/well) for 4 hours to allow attachment. -

Pulse: Replace media with warm William’s E containing 2 mM [1-13C]GalN .

-

Note on Concentration: 2-4 mM is the threshold for UTP depletion in vitro.

-

-

Time Points: Harvest cells at T=0, 15, 30, 60, and 120 minutes. The reaction is fast; early time points capture the GalN-1-P to UDP-GalN transition.

2. Metabolic Quenching (Critical)

Metabolism must be stopped instantly to preserve the phosphorylation state of nucleotides.

-

Aspirate media rapidly.

-

Immediately flood the well with 1 mL of -40°C 60% Methanol .

-

Scrape cells on ice and transfer to a pre-chilled tube.

-

Freeze-thaw: Cycle 3x between liquid nitrogen and 37°C water bath to lyse cells fully.

3. Biphasic Extraction

-

Add 400 µL Chloroform and 200 µL Water to the lysate.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Result:

-

Upper Phase (Aqueous): Contains [1-13C]GalN metabolites (UDP-sugars), UTP, ATP.

-

Lower Phase (Organic): Lipids (relevant for late-stage toxicity, not immediate flux).

-

-

Collect the upper phase and lyophilize (freeze-dry) to a powder.

4. NMR Sample Preparation

-

Reconstitute the powder in 600 µL Deuterium Oxide (D2O) containing 0.5 mM DSS (chemical shift reference).

-

Adjust pH to 7.4 using dilute NaOD/DCl (pH affects chemical shifts of phosphate groups).

-

Transfer to 5mm NMR tubes.

Visualization: The Experimental Workflow

Figure 2: End-to-end workflow for tracking 13C-Galactosamine fate in hepatocytes.

Part 4: Data Analysis & Self-Validating Logic

The scientific integrity of this assay relies on a Self-Validating System . If the experiment is performed correctly, the data must show an inverse correlation between the toxin metabolite and the cellular energy currency.

Spectral Assignment (The Fingerprint)

In a 1H-13C HSQC spectrum, look for these specific cross-peaks:

-

[1-13C]GalN (Substrate): ~93 ppm (13C) / 5.3 ppm (1H) (alpha-anomer).

-

UDP-[1-13C]GalN (Product): ~95.5 ppm (13C) / 5.5 ppm (1H).

-

Validation: This peak should appear within 15-30 minutes.

-

-

UDP-[1-13C]GlcN (Epimerized Product): Distinct shift slightly upfield from the GalN derivative.

The "UTP Trap" Calculation

You must quantify the depletion of the endogenous UTP pool. Since UTP is not labeled (unless you also added 13C-Glucose), you measure its total abundance via 1H-NMR or 31P-NMR.

Validation Logic:

If the rise in 13C-UDP-GalN does not match the drop in UTP, check for:

-

Leakage: Cell membrane integrity loss (LDH release) allowing nucleotides to leak into media.

-

Salvage: Uridine added to media (rescue effect) will skew this ratio.

Quantitative Output Table

Summarize your findings in this format:

| Metabolite | T=0 min (mM) | T=60 min (mM) | % Change | 13C Enrichment (%) |

| GalN (Free) | 2.00 | 0.50 | -75% | 99% (Tracer) |

| GalN-1-P | 0.00 | 0.80 | N/A | >90% |

| UDP-GalN | 0.00 | 0.65 | N/A | >90% |

| UTP (Endogenous) | 1.20 | 0.30 | -75% | <1.1% (Natural) |

| ATP | 2.50 | 2.40 | -4% | <1.1% |

Interpretation: The drastic drop in UTP with stable ATP confirms the toxicity is specific to uridyl trapping, not general mitochondrial failure (which would deplete ATP).

Part 5: Troubleshooting & Quality Control

The "Split Peak" Issue

Problem: In 1H-NMR, the anomeric proton of GalN splits due to J-coupling with the enriched C1.

Solution: This is expected (

Purity of Tracer

Ensure the [1-13C]GalN is free of Galactose. Even 1% Galactose impurity can prime the Leloir pathway and alter kinetic rates, as Galactose induces GALT expression.

pH Sensitivity

UDP-sugars are acid-labile.

-

Risk: If the extraction remains acidic (e.g., PCA extraction without neutralization), the UDP-GalN will hydrolyze back to UMP + GalN-1-P.

-

Control: Always neutralize extracts to pH 7.0–7.4 immediately.

References

-

Keppler, D., et al. (1974). Selective uridine triphosphate deficiency induced by D-galactosamine in liver and reversed by pyrimidine nucleotide precursors.[1] Journal of Biological Chemistry.[1]

-

Coen, M., et al. (2007). Heteronuclear 1H-31P Statistical Total Correlation NMR Spectroscopy of Intact Liver for Metabolic Biomarker Assignment: Application to Galactosamine-Induced Hepatotoxicity. Analytical Chemistry.[2][3][4]

-

Grankvist, N., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology.

-

Hasenour, C.M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell Metabolism.[5][6][4][7][8]

-

Creative Proteomics. Overview of 13C Metabolic Flux Analysis.

Sources

- 1. Selective uridine triphosphate deficiency induced by D-galactosamine in liver and reversed by pyrimidine nucleotide precursors. Effect on ribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Research Portal [researchportal.murdoch.edu.au]

Technical Guide: Applications of Stable Isotope Labeled Amino Sugars in Glycobiology

Executive Summary

This technical guide details the application of stable isotope-labeled amino sugars (e.g.,

Part 1: Mechanistic Foundation – The Hexosamine Biosynthetic Pathway (HBP)[1][2][3]

The utility of labeled amino sugars relies entirely on their entry and processing within the HBP. Understanding the specific entry points of isotopic tracers is critical for experimental design.

Pathway Logic and Isotope Entry

-

Glucose Entry:

Glucose enters via glycolysis but dilutes the label across all metabolic pools (amino acids, lipids, glycans). -

Glutamine Entry: The amide nitrogen of Glutamine is the sole donor for the conversion of Fructose-6-P to Glucosamine-6-P. Therefore, amide-

-Gln is a specific reporter for all amino sugars (GlcNAc, GalNAc, Sialic Acids).[1] -

GlcNAc Salvage: Exogenous labeled GlcNAc (e.g.,

-GlcNAc) bypasses the rate-limiting enzyme (GFAT), directly entering the pool of UDP-GlcNAc.

Visualization: HBP and Isotope Tracing

The following diagram illustrates the HBP, highlighting where specific stable isotopes enter the pathway to generate isotopically labeled UDP-GlcNAc, the donor for downstream glycosylation.[2]

Caption: Hexosamine Biosynthetic Pathway showing entry points for 13C-Glucose, 15N-Glutamine, and exogenous GlcNAc tracers.[2]

Part 2: Quantitative Glycoproteomics (IDAWG & GlyProSILC)

Standard SILAC labels the protein backbone (Arg/Lys) but leaves the glycan invisible to mass shifts. To quantify changes in glycosylation occupancy or structure, researchers must label the sugar moieties directly.

IDAWG (Isotopic Detection of Aminosugars With Glutamine)

Concept: By substituting standard Glutamine with amide-

-

Mass Shift: +1 Da per HexNAc/Sialic acid. A typical N-glycan (e.g.,

) will exhibit a mass shift of +6 Da (4 HexNAc + 2 NeuAc). -

Advantage: Allows differentiation between "light" (control) and "heavy" (treated) glycomes in a single MS run.

GlyProSILC (Concurrent Protein & Glycan Labeling)

Concept: Combines SILAC (

-

Outcome: Provides independent quantification of protein expression levels versus glycosylation occupancy.[3] If a glycoprotein is upregulated by 2-fold, but its glycosylation signal also increases by 2-fold, the occupancy is unchanged. GlyProSILC decouples these variables.

Experimental Protocol: IDAWG Labeling

Objective: Achieve >95% isotopic incorporation into the cellular glycome.

Materials:

-

Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove unlabeled Gln/Glucosamine.

-

Glutamine-free DMEM/RPMI.

-

Amide-

-L-Glutamine (enrichment >98%).

Step-by-Step Workflow:

-

Media Preparation:

-

Reconstitute Glutamine-free medium with 10% dFBS.

-

Add amide-

-Gln to a final concentration of 2-4 mM (cell line dependent). -

Note: Do not use total

-Gln (amine + amide) if you only want to trace the hexosamine nitrogen; however, amide-only labeling is most specific to the HBP.

-

-

Adaptation & Expansion:

-

Passage cells into the labeled medium.[4]

-

Validation Check: Perform at least 5-6 cell doublings to ensure turnover of the pre-existing glycome.

-

Causality: Glycans on long-lived proteins (e.g., integrins) turnover slowly. Insufficient doubling time results in "satellite peaks" in MS spectra, complicating quantification.

-

-

Lysis & Enrichment:

-

Harvest cells and lyse in SDS-free buffer (e.g., 8M Urea).

-

Mix "Heavy" and "Light" lysates at 1:1 ratio based on protein concentration.

-

Digest with Trypsin (for glycopeptides) or PNGase F (to release N-glycans).[3]

-

-

MS Analysis:

Table 1: Comparison of Labeling Strategies

| Method | Tracer | Target | Mass Shift | Key Limitation |

| SILAC | Protein Backbone | +6/+10 Da (Arg) | Glycan invisible; Gln-to-Glu conversion. | |

| IDAWG | Amide- | Amino Sugars | +1 Da per HexNAc | Gln breakdown in media; requires dFBS. |

| 13C-GlcNAc | GlcNAc/GalNAc | +6 Da per HexNAc | Expensive; salvage pathway competition. |

Part 3: NMR Structural Elucidation[10]

NMR analysis of glycoproteins is hampered by signal overlap. Stable isotope labeling acts as a spectral filter, allowing researchers to "light up" specific residues.

Sparse Labeling Strategy

Uniform labeling (

-

Tracer:

Glucose or specific precursors like -

Mechanism: When

GlcNAc is fed, the label is incorporated specifically into the C1 anomeric position of GlcNAc residues in the glycan. -

Application: This simplifies the HSQC spectrum, showing only the anomeric protons/carbons of GlcNAc, enabling rapid assignment of branching patterns (e.g., bisecting GlcNAc vs. antennary GlcNAc).

Workflow: NMR Sample Preparation

-

Culture: Grow HEK293 or CHO cells in standard media supplemented with 2 g/L

GlcNAc. -

Purification: Purify the glycoprotein (e.g., IgG) via Protein A/G chromatography.

-

Enzymatic Treatment: Optionally treat with neuraminidase to collapse terminal heterogeneity, sharpening NMR signals.

-

Acquisition: Run 2D

--

Result: Distinct peaks for GlcNAc residues linked

1-2,

-

Part 4: Metabolic Flux Analysis (MFA)

Quantifying the rate of HBP flux is crucial in diabetes and cancer research.[2] Static concentration measurements of UDP-GlcNAc are insufficient; flux (turnover) is the true metric of pathway activity.

Flux Protocol

Objective: Determine the fractional synthesis rate of UDP-GlcNAc.

-

Pulse: Switch cells to media containing

Glucose or -

Chase: Harvest cells at multiple time points (e.g., 0, 15, 30, 60 min).

-

Extraction: Metabolite extraction using cold acetonitrile/methanol (40:40:20).

-

Analysis: LC-MS/MS targeting the UDP-GlcNAc transition.

-

Calculation: Plot the Mass Isotopomer Distribution (MID). The rate of appearance of the M+6 isotopologue reflects HBP flux.[5]

Part 5: References

-

Orlando, R. et al. (2013). "IDAWG: Metabolic Incorporation of Stable Isotope Labels for Quantitative Glycomics of Cultured Cells." Journal of Proteome Research. Link

-

Mechref, Y. et al. (2024).[8] "4-plex Quantitative Glycoproteomics using Glycan/Protein-Stable Isotope Labeling in Cell Culture." Journal of Proteomics. Link

-

Bertozzi, C.R. et al. (2020).[9] "Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation." PNAS. Link

-

Prestegard, J.H. et al. (2020). "Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose." Glycobiology. Link

-

Chatham, J.C. et al. (2020).[9][10] "First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart."[5] Journal of Biological Chemistry. Link

Sources

- 1. 4-plex Quantitative Glycoproteomics using Glycan/Protein-Stable Isotope Labeling in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative Quantitation of Glycopeptides Based on Stable Isotope Labeling Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-plex quantitative glycoproteomics using glycan/protein-stable isotope labeling in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

advantages of Carbon-13 labeling in galactosamine metabolic studies

Advanced Metabolic Profiling of Galactosamine: The -Labeling Advantage

Executive Summary

Galactosamine (GalN) is a potent hepatotoxin used extensively to model liver injury and a critical amino sugar in glycoconjugate biosynthesis. Traditional radiolabeling (

This guide outlines how

Mechanistic Rationale: Why for GalN?

The "UTP Trap" and Metabolic Resolution

GalN toxicity stems from its rapid phosphorylation and uridylation, which depletes the hepatic UTP pool and halts RNA synthesis.

-

The

Limitation: Radiolabels count total accumulation but cannot distinguish between free GalN, GalN-1-Phosphate, and UDP-GalN without complex chromatographic separation. -

The

Advantage:

Epimer Differentiation (UDP-GalN vs. UDP-GlcNAc)

A critical challenge in amino sugar metabolism is distinguishing UDP-Galactosamine (toxic accumulator) from its isomer UDP-N-Acetylglucosamine (UDP-GlcNAc, essential for O-GlcNAcylation).

-

Mass Spectrometry: Both molecules have the exact same mass (

607.35 for the UDP-HexNAc forms). -

Solution: Using

Experimental Workflow

Tracer Selection Strategy

The choice of tracer dictates the resolution of the metabolic map.[1][2]

| Tracer | Target Pathway | Advantage |

| [1- | GalN Clearance & GalN-1-P formation | Direct Tracking: specifically labels the toxic pathway without background noise from glycolysis. |

| [U- | Global Flux Perturbation | Systemic View: Monitors how GalN treatment collapses the TCA cycle and glycolytic flux (Warburg effect). |

| [1,2- | Hexosamine Biosynthetic Pathway (HBP) | Comparative Flux: Tracks the parallel synthesis of UDP-GlcNAc to contrast with GalN metabolism. |

Protocol: In Vivo -GalN Flux Analysis (Mouse Model)

Objective: Quantify hepatic UDP-sugar pool accumulation and UTP depletion.

Phase 1: Administration

-

Fasting: Fast mice for 6 hours to deplete glycogen (improves

signal-to-noise). -

Tracer Injection: Administer [1-

]-GalN (200 mg/kg) via intraperitoneal (IP) injection.-

Control: Co-inject [U-

]-Glucose (trace amount) to monitor central carbon metabolism stability.

-

-

Time Course: Harvest liver tissue at 30, 60, and 120 minutes post-injection.

Phase 2: Metabolite Extraction (Quenching)

-

Critical Step: Metabolism must be halted instantly to preserve high-energy phosphates (UTP/UDP-GalN).

-

Freeze Clamp: Excise liver and immediately clamp with Wollenberger tongs pre-cooled in liquid nitrogen (

). -

Pulverization: Grind tissue to fine powder under

. -

Extraction: Add ice-cold Acetonitrile:Methanol:Water (40:40:20) to the powder. Vortex and centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant: Collect for LC-MS or dry down for NMR reconstitution (in

).

Phase 3: Analytical Detection

-

Method A: HILIC-HRMS (High Sensitivity)

-

Column: Amide-based HILIC column (e.g., Waters BEH Amide).

-

Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

-

Target: Monitor the transition of

608.35 (labeled UDP-GalN) vs. endogenous 607.35.

-

-

Method B:

-NMR (Structural Specificity)-

Pulse Sequence: Proton-decoupled

(ZGPG) or HET-STOCSY (Heteronuclear Statistical Total Correlation Spectroscopy). -

Target Signals: Look for the

-anomeric doublet of UDP-GalN at ~95.4 ppm.

-

Visualization of Metabolic Pathways[1][3][4]

The following diagram illustrates the entry of Galactosamine into the hepatocyte, its "trapping" as UDP-GalN, and the competitive inhibition of the UTP pool.

Caption: Figure 1. The Galactosamine "Trap". GalN is rapidly phosphorylated and uridylated, consuming the hepatic UTP pool.

Data Interpretation & Quantitative Analysis

Mass Isotopomer Distribution (MID)

When using [U-

| Metabolite | Isotopomer | Interpretation |

| UDP-GalN | M+0 (Unlabeled) | Pre-existing pool (Endogenous). |

| UDP-GalN | M+6 (Fully Labeled) | De novo synthesis from labeled precursor (High turnover). |

| UDP-GalN | M+2 (Acetyl group) | Indicates acetylation via Acetyl-CoA (if using |

| UTP | M+5 (Ribose) | Indicates active Pentose Phosphate Pathway flux feeding nucleotide synthesis. |

Flux Calculation (Self-Validating Logic)

To validate that the observed toxicity is due to UTP depletion and not non-specific necrosis:

-

Measure Ratio: Calculate the

ratio. -

Validation: A sharp increase in this ratio preceding the release of liver enzymes (ALT/AST) confirms the metabolic mechanism of injury. If ALT rises before the ratio shifts, the injury is likely off-target.

References

-

Comparison of

and- BenchChem. "A Head-to-Head Comparison of 13C and 14C as Metabolic Tracers."

-

Galactosamine Hepatotoxicity Mechanism

-

Maes, M. et al. "HepatoDyn: A Dynamic Model of Hepatocyte Metabolism That Integrates 13C Isotopomer Data."[3] PLOS Computational Biology, 2016.

-

-

UDP-Sugar Analysis by LC-MS

- Nakajima, K. et al. "Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans." Journal of Biological Chemistry, 2013.

-

HET-STOCSY NMR for GalN Toxicity

- Crockford, D.J. et al. "Heteronuclear 1H-31P statistical total correlation NMR spectroscopy of intact liver for metabolic biomarker assignment: application to galactosamine-induced hepatotoxicity." Analytical Chemistry, 2008.

-

13C-Galactose Tracing (Leloir Pathway)

-

Berry, G.T. et al. "Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance."[4] Molecular Genetics and Metabolism, 2004.

-

Sources

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells [pubmed.ncbi.nlm.nih.gov]

- 3. HepatoDyn: A Dynamic Model of Hepatocyte Metabolism That Integrates 13C Isotopomer Data | PLOS Computational Biology [journals.plos.org]

- 4. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D(+)-Galactosamine-¹³C Utilization in UDP-GalNAc Pool Turnover Studies

Foreword: Decoding the Dynamics of Glycosylation

Glycosylation, the attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of cellular functions, from protein folding to cell-cell recognition and signaling.[1] Mucin-type O-glycosylation, initiated by the transfer of N-acetylgalactosamine (GalNAc) from the high-energy donor substrate UDP-GalNAc to serine or threonine residues, is particularly crucial.[2][3][4][5] The enzymes responsible for this initial step are the UDP-GalNAc: polypeptide N-acetylgalactosaminyl-transferases (GalNAc-Ts).[3]

The cellular concentration and turnover rate of the UDP-GalNAc pool are critical regulatory nodes. Dysregulation of this pool is linked to numerous pathologies, including cancer and metabolic diseases, making it a key area of investigation for both basic research and therapeutic development.[1][6] Understanding the kinetics of this nucleotide sugar pool—its synthesis, consumption, and interconversion—provides a window into the cell's metabolic state and its capacity for glycosylation.

This guide provides a comprehensive, field-proven framework for utilizing stable isotope tracing with D(+)-Galactosamine-¹³C (¹³C-GalN) to precisely quantify the turnover of the UDP-GalNAc pool. We will move beyond simple protocols to explain the biochemical rationale behind each step, enabling researchers to design robust, self-validating experiments and interpret their data with confidence.

The Biochemical Nexus: Metabolism of D(+)-Galactosamine

To effectively trace the UDP-GalNAc pool, one must first understand the metabolic journey of the tracer. When exogenous D-Galactosamine is introduced to a cell, it is not degraded for energy but is instead efficiently shunted into the GalNAc salvage pathway .[2] This pathway serves as a direct route to the synthesis of UDP-GalNAc.

The key enzymatic steps are:

-

Phosphorylation: Galactosamine is first phosphorylated by a galactokinase (GALK) to produce Galactosamine-1-Phosphate (GalN-1-P).

-

Uridylation: UDP-GalNAc pyrophosphorylase then catalyzes the reaction of GalN-1-P with UTP to form UDP-GalNAc, the activated sugar donor.[2]

A critical feature of this metabolic network is the reversible interconversion of UDP-GalNAc and its C4 epimer, UDP-N-acetylglucosamine (UDP-GlcNAc), catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE) .[7][8][9] This means that introducing a ¹³C-GalN tracer will inevitably lead to labeling in both the UDP-GalNAc and UDP-GlcNAc pools. This is not a confounding factor but rather an essential biological insight that must be accounted for in the experimental design and data analysis. The de novo synthesis of UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP) from glucose also feeds into this interconnected system.[10][11][12]

Principle of the Isotopic Tracing Method

The core principle is a pulse-chase or steady-state labeling experiment where ¹³C-GalN is introduced into the cell culture medium. The ¹³C atoms from the tracer are incorporated into the UDP-GalNAc pool via the salvage pathway. By monitoring the abundance of ¹³C-labeled UDP-GalNAc (and UDP-GlcNAc) relative to the unlabeled, endogenous pool over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can calculate the pool's fractional enrichment and subsequently its kinetic turnover rate.[13]

Self-Validating Experimental Protocols

The trustworthiness of a metabolic flux study hinges on meticulous experimental execution. Each phase must be designed to preserve the biological reality of the sample and validate the accuracy of the measurement.

Part A: Cell Culture and Isotope Labeling

This protocol is optimized for adherent mammalian cells.

Materials:

-

Cell line of interest (e.g., HEK293, CHO, HepG2)

-

Standard culture medium (e.g., DMEM, RPMI 1640)

-

Dialyzed Fetal Bovine Serum (dFBS)[14]

-

D(+)-Galactosamine-¹³C₆ (or other isotopic variant)

-

Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) to achieve ~70-80% confluency on the day of the experiment. The number of wells should accommodate all time points, including a t=0 control, with at least three biological replicates per condition.

-

Media Acclimatization (Causality: This step is critical): About 18-24 hours before labeling, switch the cells to a medium containing dFBS instead of regular FBS. Standard FBS contains high concentrations of unlabeled amino acids and other small molecules that would compete with the tracer and dilute the label, confounding the results.[14]

-

Labeling Preparation: Prepare the labeling medium by dissolving ¹³C-GalN in the dFBS-containing culture medium.

-

Expertise & Experience: The optimal concentration of ¹³C-GalN must be determined empirically. Start with a range of 50-200 µM. High concentrations of galactosamine can be hepatotoxic by depleting UTP pools.[15][16][17][18] It is imperative to perform a dose-response curve and assess cell viability (e.g., via Trypan Blue or MTT assay) to choose a non-toxic concentration.

-

-

Initiation of Labeling (t=0):

-

Aspirate the pre-incubation medium from all wells.

-

Quickly wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled precursors.

-

For the t=0 time point, immediately proceed to the quenching step (Part B, Step 1) after the wash.

-

For all other time points, add the pre-warmed ¹³C-GalN labeling medium to the wells and return the plates to the incubator.

-

-

Time Course Collection: At each designated time point (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), remove the corresponding plates from the incubator and immediately proceed to the quenching and extraction protocol.[19]

Part B: Quenching and Extraction of Nucleotide Sugars

Causality: Metabolism is incredibly fast. To accurately capture the snapshot of the UDP-sugar pool at a specific moment, enzymatic activity must be halted instantly. Failure to do so will result in artifactual changes in metabolite levels. Cold solvent extraction is a robust method for simultaneous quenching and extraction.

Materials:

-

Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

-

Cell Scraper

-

Microcentrifuge tubes, pre-chilled.

Step-by-Step Protocol:

-

Quenching: Aspirate the labeling medium from the well. Immediately place the plate on a bed of dry ice and add 1 mL of the -80°C extraction solvent.

-

Cell Lysis and Scraping: Incubate the plate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis. Then, using a pre-chilled cell scraper, scrape the cell lysate into the solvent.

-

Collection: Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Avoid disturbing the pellet.

-

Drying and Storage: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until LC-MS/MS analysis.

Part C: LC-MS/MS Analysis

Causality: UDP-GalNAc and UDP-GlcNAc are structural isomers (epimers) and are highly polar, making their separation challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and resolving these molecules.[20][21][22] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity for quantification.[23]

Step-by-Step Protocol:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with ammonium hydroxide).

-

Chromatographic Separation:

-

Inject the sample onto a HILIC column (e.g., an amide-based column).

-

Use a gradient elution from high organic to higher aqueous mobile phase.

-

Trustworthiness: It is crucial to develop a gradient that provides baseline separation of UDP-GalNAc and UDP-GlcNAc to ensure accurate quantification of each pool.[20]

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Set up MRM transitions for both the unlabeled (¹²C) and labeled (¹³C) versions of UDP-GalNAc and UDP-GlcNAc.

-

Self-Validation: Include a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-UTP) spiked into the extraction solvent to control for variations in extraction efficiency and matrix effects.

-

Table 1: Example LC-MS/MS Parameters for UDP-HexNAc Analysis

| Parameter | Setting | Rationale |

| LC Column | HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention and separation of polar epimers.[20][21] |

| Mobile Phase A | 10 mM Ammonium Acetate, 0.1% NH₄OH in Water | MS-compatible buffer system. |

| Mobile Phase B | Acetonitrile | Strong solvent for HILIC. |

| Gradient | 95% B -> 50% B over 10 min | Optimized for isomer separation. |

| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |

| Ionization Mode | ESI Negative | UDP-sugars readily form negative ions. |

| MRM Transitions | ¹²C-UDP-HexNAc: 606.1 -> 323.1 (Quantifier), 606.1 -> 403.1 (Qualifier) | Specific precursor-product ion pairs for confident identification. |

| ¹³C₆-UDP-HexNAc: 612.1 -> 323.1 (Quantifier), 612.1 -> 403.1 (Qualifier) | Mass shift of +6 Da for the fully labeled hexosamine moiety. |

Data Analysis and Kinetic Modeling

The raw data from the LC-MS/MS consists of peak areas for each isotopologue at each time point. The goal is to convert this into a turnover rate.

Step 1: Calculate Fractional Enrichment (FE) For each time point, calculate the fractional enrichment of the UDP-GalNAc pool using the peak areas (A) of the labeled (M+6) and unlabeled (M+0) species.

-

FE(t) = A(M+6) / (A(M+0) + A(M+6))

Step 2: Plot and Model the Data Plot the Fractional Enrichment (FE) against time. The data will typically follow a first-order kinetic model, rising exponentially to a steady-state plateau.

-

FE(t) = FE_ss * (1 - e^(-k*t))

Where:

-

FE(t) is the fractional enrichment at time t.

-

FE_ss is the fractional enrichment at steady state.

-

k is the first-order rate constant for turnover (in units of time⁻¹).

The turnover rate constant k can be determined by fitting the experimental data to this equation using non-linear regression analysis software. The half-life (t₁/₂) of the pool can then be calculated as ln(2)/k.

Table 2: Example Quantitative Data for Turnover Analysis

| Time (hours) | Peak Area (¹²C-UDP-GalNAc) | Peak Area (¹³C-UDP-GalNAc) | Fractional Enrichment |

| 0 | 1,540,000 | 0 | 0.00 |

| 0.5 | 1,210,000 | 350,000 | 0.22 |

| 1 | 980,000 | 590,000 | 0.38 |

| 2 | 710,000 | 830,000 | 0.54 |

| 4 | 490,000 | 1,050,000 | 0.68 |

| 8 | 360,000 | 1,180,000 | 0.77 |

| 16 | 345,000 | 1,200,000 | 0.78 |

Expert Interpretation:

-

The GALE Epimerase: Remember to perform the same analysis for the UDP-GlcNAc pool. The relative rates of labeling and the steady-state enrichment in both pools provide valuable information about the activity of GALE and the metabolic flux between these two crucial nucleotide sugars.[7][24]

-

Steady-State Enrichment (FE_ss): The reason FE_ss may not reach 1.0 (100%) is due to the continued de novo synthesis of unlabeled UDP-GlcNAc (which is then converted to UDP-GalNAc) from unlabeled glucose in the medium, effectively diluting the ¹³C-label.[10][25] The value of FE_ss can thus provide an estimate of the relative contribution of the salvage pathway versus the de novo pathway to the total pool.

Applications in Research and Drug Development

This powerful technique enables researchers to address a multitude of critical questions:

-

Disease Pathophysiology: Compare the UDP-GalNAc turnover rates in cancer cells versus their healthy counterparts to identify metabolic reprogramming in malignancy.

-

Pharmacodynamics: Quantify how a drug candidate targeting the hexosamine or glycosylation pathways alters the synthesis and consumption of UDP-GalNAc, providing a direct measure of target engagement.

-

Genetic Studies: Assess the functional impact of knocking down or overexpressing key enzymes like GALE or GalNAc-Ts on the dynamics of the entire nucleotide sugar network.

-

Tracing to Glycoproteins: By extending labeling times and employing glycoproteomic techniques, the ¹³C label can be traced from the UDP-sugar pool into the final glycoprotein products, allowing for the study of specific glycan turnover rates.[13]

By providing a quantitative, dynamic measure of a key metabolic node, the use of D(+)-Galactosamine-¹³C is an indispensable tool for advancing our understanding of glycobiology in health and disease.

References

-

Zaro, B. W., et al. (2011). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 108(31), 12642-12647. [Link]

-

Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(43), 17635-17640. [Link]

-

Ito, H., et al. (2018). Identification of a Direct Biosynthetic Pathway for UDP–N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii. Applied and Environmental Microbiology, 84(14), e00483-18. [Link]

-

Ito, H., et al. (2018). Identification of a Direct Biosynthetic Pathway for UDP- N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii. PubMed, 30042183. [Link]

-

Reiding, K. R., et al. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Analytical Chemistry, 96(1), 356-364. [Link]

-

Takahashi, Y., et al. (2009). Genetic Loci for Coaggregation Receptor Polysaccharide Biosynthesis in Streptococcus gordonii 38. ResearchGate. [Link]

-

Burleigh, S. C., et al. (2011). Synergizing metabolic flux analysis and nucleotide sugar metabolism to understand the control of glycosylation of recombinant protein in CHO cells. BMC Biotechnology, 11, 94. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14767-14772. [Link]

-

Mehrotra, D., et al. (2025). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 15(18), e4519. [Link]

-

Hung, C. S., et al. (2013). Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB. PLOS One, 8(6), e65248. [Link]

-

Xu, X., et al. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science, 15, 1368025. [Link]

-

Reiding, K. R., et al. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. PMC, 10600129. [Link]

-

Letrun, R., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]

-

Ito, Y., et al. (2024). Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods, 16(2), 167-174. [Link]

-

Izquierdo, L., et al. (2017). Sugar nucleotide quantification by liquid chromatography tandem mass spectrometry reveals a distinct profile in Plasmodium falciparum sexual stage parasites. Biochemical Journal, 474(7), 1179-1191. [Link]

-

Synvenio. (n.d.). P-GalNAz. Synvenio. [Link]

-

Barth, A., et al. (1990). Toxicity of D-galactosamine for rat hepatocytes in monolayer culture. Toxicology in Vitro, 4(4-5), 408-411. [Link]

-

Narihara, A., et al. (2016). Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans. Molecular & Cellular Proteomics, 15(4), 1238-1248. [Link]

-

Džubák, P., et al. (1998). Hepatotoxic effect of D-galactosamine and protective role of lipid emulsion. Physiological Research, 47(4), 283-287. [Link]

-

ResearchGate. (2025). A liquid chromatography-mass spectrometry assay for the quantification of nucleotide sugars in human plasma and urine specimens and its clinical application. ResearchGate. [Link]

-

Science.gov. (n.d.). d-galactosamine-induced liver injury: Topics. Science.gov. [Link]

-

Zhang, Y., et al. (2023). Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease. International Journal of Molecular Sciences, 24(13), 10837. [Link]

-

Shon, D. J., & Holschbach, M. H. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 50(5), 3236-3266. [Link]

-

Wikipedia. (n.d.). Galactosamine. Wikipedia. [Link]

-

Snyder, N. W., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(5), 1734-1741. [Link]

-

Wikipedia. (n.d.). O-GlcNAc. Wikipedia. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]

-

Vigetti, D., et al. (2012). Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis. Journal of Biological Chemistry, 287(42), 35544-35555. [Link]

-

Zong, L., et al. (2023). Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats. Physiological Research, 72(4), 445-455. [Link]

-

ResearchGate. (2025). Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis. ResearchGate. [Link]

-

R Discovery. (2024). Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. R Discovery. [Link]

-

SIELC Technologies. (n.d.). UDP Glucose and UDP-Hexanolamine Analyzed with LCMS - AppNote. SIELC. [Link]

-

ResearchGate. (n.d.). Sugar nucleotide metabolism. The formation of activated sugar... ResearchGate. [Link]

-

Li, Y., et al. (2022). Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry. Molecules, 27(13), 4172. [Link]

-

Portland Press. (2017). Sugar nucleotide quantification by liquid chromatography tandem mass spectrometry reveals a distinct profile in Plasmodium falciparum sexual stage parasites. Biochemical Journal. [Link]

-

ResearchGate. (n.d.). FIG. 1. Overall strategy to trace UDP-GlcNAc metabolism by LC-MS. ResearchGate. [Link]

-

Elia, I. (2020). Basics of metabolite profiling and metabolic flux analysis. SlideShare. [Link]

-

Arrivault, S., et al. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(13), 4646-4659. [Link]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Sugars and Sugar Nucleotides. Shimadzu. [Link]

-

BIOLOG Life Science Institute. (n.d.). UDP-GalNAc. BIOLOG. [Link]

-

Wikipedia. (n.d.). Uridine diphosphate N-acetylgalactosamine. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease [aginganddisease.org]

- 4. UDP-GalNAc BIOLOG Life Science Institute [biolog.de]

- 5. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 6. Synergizing metabolic flux analysis and nucleotide sugar metabolism to understand the control of glycosylation of recombinant protein in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Identification of a Direct Biosynthetic Pathway for UDP–N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 11. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Toxicity of D-galactosamine for rat hepatocytes in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatotoxic effect of D-galactosamine and protective role of lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Galactosamine - Wikipedia [en.wikipedia.org]

- 18. biomed.cas.cz [biomed.cas.cz]

- 19. cancer.northwestern.edu [cancer.northwestern.edu]

- 20. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UDP Glucose and UDP-Hexanolamine Analyzed with LCMS - AppNote [mtc-usa.com]

- 24. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

In Vivo Tracking of Galactosamine-Induced Liver Injury Using ¹³C Isotopes: An Application Note and Protocol

Introduction: Unraveling Metabolic Perturbations in Acute Liver Injury

D-galactosamine (GalN) is a well-established hepatotoxic agent that induces a liver injury in animal models that closely mimics human viral hepatitis.[1][2] Its toxicity stems from the specific and exclusive metabolism of GalN in hepatocytes. This process rapidly depletes the intracellular pool of uridine triphosphate (UTP), a critical component for RNA and protein synthesis.[3][4] The sequestration of UTP as UDP-galactosamine and other derivatives effectively halts essential macromolecular synthesis, leading to hepatocyte apoptosis and necrosis.[1][3] Understanding the intricate metabolic reprogramming that occurs during GalN-induced liver injury is paramount for developing effective therapeutic strategies.

Stable isotope tracing with Carbon-13 (¹³C) has emerged as a powerful technique to dynamically track the flow of metabolites through complex biochemical pathways in vivo.[5][6] By introducing a ¹³C-labeled substrate, researchers can trace the journey of the carbon atoms as they are incorporated into downstream metabolites. This provides a quantitative measure of metabolic fluxes and pathway activities, offering a much deeper insight than static metabolomic snapshots.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹³C isotopes to track the metabolic fate of substrates in a GalN-induced liver injury model. We will detail the core principles, provide step-by-step experimental protocols, and offer insights into data interpretation and troubleshooting.

Mechanism of D-Galactosamine Hepatotoxicity and the Rationale for ¹³C Tracing

The hepatotoxicity of D-galactosamine is a direct consequence of its metabolism in the liver. Upon entering hepatocytes, GalN is phosphorylated to galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process effectively "traps" uridine in the form of UDP-hexosamines, leading to a severe depletion of the cellular UTP pool.[8] This UTP deficiency has two major consequences:

-

Inhibition of RNA Synthesis: UTP is a fundamental building block for RNA. Its depletion halts transcription, preventing the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1]

-

Impaired Glycoprotein Synthesis: UTP is also essential for the formation of UDP-glucose and UDP-galactose, which are crucial for the synthesis of glycoproteins and other complex carbohydrates.

The combination of these effects leads to widespread cellular dysfunction, oxidative stress, and ultimately, hepatocyte death.[3] The co-administration of a low dose of lipopolysaccharide (LPS) is often used to sensitize the animals to GalN, leading to a more robust and synchronized liver injury model that involves an inflammatory component.[4][9]

By employing ¹³C-labeled substrates, such as ¹³C-D-galactosamine or ¹³C-glucose, we can directly probe the metabolic disturbances caused by GalN. For instance, tracing ¹³C-GalN can elucidate its rate of uptake and metabolism in the liver. Alternatively, using a more central metabolic tracer like ¹³C-glucose can reveal how the depletion of UTP and subsequent cellular stress impacts central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and anaplerotic pathways.[10][11]

Experimental Design and Workflow

A typical in vivo ¹³C tracing study in a GalN-induced liver injury model follows a well-defined workflow, from animal model induction to data analysis.

Figure 1: A generalized workflow for a ¹³C tracer study in a GalN-induced liver injury model.

Detailed Protocols

PART 1: Induction of Acute Liver Injury in Mice

This protocol describes the induction of acute liver injury in mice using a combination of D-galactosamine (GalN) and lipopolysaccharide (LPS).

Materials:

-

D-galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6J mice (6-8 weeks old)

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment with ad libitum access to food and water.

-

Preparation of GalN/LPS Solution:

-

Prepare a stock solution of D-galactosamine in sterile saline. A typical concentration is 80 mg/mL. Ensure it is fully dissolved.

-

Prepare a stock solution of LPS in sterile saline. A typical concentration is 5 µg/mL.

-

On the day of the experiment, combine the GalN and LPS solutions to achieve the final desired concentrations for injection. A commonly used dosage is 800 mg/kg D-GalN and 50 µg/kg LPS .[12] The final injection volume should be around 200 µL per mouse.

-

-

Induction of Liver Injury:

-

Monitoring: Monitor the mice for signs of distress. The peak of liver injury typically occurs 6-8 hours post-injection.[9]

PART 2: In Vivo Administration of ¹³C-Labeled Substrate

This protocol outlines the administration of a ¹³C-labeled substrate, using [U-¹³C]-glucose as an example. The timing of administration relative to the GalN/LPS injection is a critical experimental parameter to be optimized based on the research question.

Materials:

-

[U-¹³C]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Sterile syringes and needles or oral gavage needles

Protocol Options:

A. Intraperitoneal (IP) Injection:

-

Preparation of ¹³C-Glucose Solution: Prepare a sterile solution of [U-¹³C]-glucose in saline. A typical dose is 2 g/kg body weight .[10]

-

Administration: At the desired time point post-GalN/LPS injection (e.g., 4-6 hours), administer the ¹³C-glucose solution via IP injection.

B. Oral Gavage:

-

Preparation of ¹³C-Glucose Solution: Prepare a solution of [U-¹³C]-glucose in water. A typical dose is 2 g/kg body weight in a volume of approximately 250 µL.[10]

-

Administration: At the desired time point, administer the ¹³C-glucose solution using a blunt-ended oral gavage needle.

C. Tail Vein Infusion (for steady-state labeling):

-

Preparation of ¹³C-Glucose Solution: Prepare a sterile solution of [U-¹³C]-glucose for infusion. This often involves a bolus injection followed by continuous infusion. A sample protocol could be an IP bolus of 0.4 mg/g followed by a continuous tail vein infusion of 0.012 mg/g/min.[11]

-

Administration: This method requires catheterization of the tail vein and an infusion pump. It is technically more demanding but can achieve isotopic steady-state.

PART 3: Sample Collection and Processing

Rapid and proper sample collection is crucial to preserve the metabolic state of the tissue.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Tubes pre-chilled in liquid nitrogen

-

Liquid nitrogen

-

Phosphate-buffered saline (PBS), ice-cold

Protocol:

-

Timing: The time between ¹³C-substrate administration and sample collection should be optimized based on the metabolic pathway of interest. For central carbon metabolism using ¹³C-glucose, time points between 15 and 240 minutes are common.[10]

-

Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

-

Blood Collection: Perform cardiac puncture to collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma, and then snap-freeze the plasma in liquid nitrogen.

-

Liver Perfusion (Optional but Recommended): To remove blood contaminants, perfuse the liver with ice-cold PBS through the portal vein until the liver is pale.

-

Liver Tissue Harvest: Quickly excise the liver, rinse with ice-cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen.[13] This step is critical to quench all enzymatic activity.

-

Storage: Store all samples at -80°C until further processing.

PART 4: Metabolite Extraction from Liver Tissue

This protocol is for the extraction of polar metabolites for LC-MS analysis.

Materials:

-

Frozen liver tissue

-

Liquid nitrogen

-

Pre-chilled mortar and pestle or bead mill homogenizer

-

Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C[13]

-

Centrifuge capable of 4°C and high speeds

Protocol:

-

Tissue Pulverization: Keep the liver tissue frozen in liquid nitrogen and pulverize it into a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[13]

-

Extraction:

-

Centrifugation: Centrifuge the extract at 17,000 x g for 10 minutes at 4°C.[13]

-

Supernatant Collection: Carefully transfer the supernatant (containing the metabolites) to a new tube.

-

Drying and Storage: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite extract at -80°C until analysis.

Analytical Methodologies: LC-MS and NMR

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for analyzing ¹³C-labeled metabolites.

LC-MS/MS Analysis

LC-MS/MS is highly sensitive and can detect a wide range of metabolites.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is recommended.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.

-

Mass Spectrometry: Data is acquired in full scan mode to detect all ions and in targeted MS/MS or Parallel Reaction Monitoring (PRM) mode to confirm the identity of metabolites and their isotopologues.[14]

-

Data Analysis: The raw data is processed to identify peaks and determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.[6]

¹³C NMR Spectroscopy

NMR is a non-destructive technique that provides detailed information about the position of the ¹³C label within a molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is ideal for sensitivity.[15]

-

Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

-

Data Acquisition: ¹³C NMR spectra are acquired, often with proton decoupling. Specific pulse sequences can be used to enhance the signals of ¹³C-labeled molecules.

-

Data Analysis: The spectra are processed to identify and quantify the signals from ¹³C-labeled metabolites. The position of the ¹³C label provides valuable information about the metabolic pathways involved.[16]

Data Presentation and Interpretation

The primary output of a ¹³C tracer study is the mass isotopologue distribution (MID), which represents the fractional abundance of each isotopologue of a metabolite.

Table 1: Illustrative Mass Isotopologue Distribution (MID) Data for Key Liver Metabolites

| Metabolite | Isotopologue | Control Group (% Abundance) | GalN/LPS Group (% Abundance) |

| Lactate | M+0 | 40 | 60 |

| M+1 | 5 | 3 | |

| M+2 | 5 | 2 | |

| M+3 | 50 | 35 | |

| Citrate | M+0 | 30 | 55 |

| M+1 | 5 | 4 | |

| M+2 | 45 | 30 | |

| M+3 | 10 | 6 | |

| M+4 | 10 | 5 | |

| Glutamate | M+0 | 50 | 70 |

| M+1 | 5 | 3 | |

| M+2 | 35 | 20 | |

| M+3 | 5 | 2 | |

| M+4 | 5 | 2 |

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions, the ¹³C tracer used, and the timing of sample collection.

Interpretation:

-

Decreased ¹³C enrichment in the GalN/LPS group: As shown in the illustrative data, a decrease in the abundance of labeled isotopologues (M+1, M+2, etc.) for metabolites in the glycolytic pathway and TCA cycle would suggest a suppression of central carbon metabolism. This could be a consequence of the cellular stress and energy depletion induced by GalN.

-

Changes in specific isotopologue patterns: The specific pattern of ¹³C incorporation can reveal changes in pathway utilization. For example, alterations in the M+2 to M+3 ratio of TCA cycle intermediates can indicate changes in pyruvate carboxylase versus pyruvate dehydrogenase activity.

Metabolic Pathway Visualization

The following diagram illustrates the entry of ¹³C from uniformly labeled glucose into central carbon metabolism.

Figure 2: Simplified schematic of ¹³C incorporation from uniformly labeled glucose into central carbon metabolism.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low ¹³C enrichment in metabolites | - Inefficient delivery of the ¹³C tracer.- Incorrect timing of sample collection.- Rapid turnover and dilution of the tracer pool. | - Verify the administration technique (IP, gavage, etc.).- Optimize the time between tracer administration and sample collection.- Consider a continuous infusion protocol for steady-state labeling. |

| High variability between biological replicates | - Inconsistent induction of liver injury.- Variability in sample collection and processing.- Inconsistent food intake before the experiment. | - Standardize the GalN/LPS preparation and injection procedure.- Ensure rapid and consistent quenching and extraction of tissues.- Fast the animals for a short period (e.g., 4-6 hours) before the experiment. |

| Poor chromatographic peak shape or signal intensity in LC-MS | - Incomplete protein removal during extraction.- Ion suppression from the biological matrix.- Suboptimal chromatographic conditions. | - Ensure complete protein precipitation during extraction.- Consider a solid-phase extraction (SPE) cleanup step.- Optimize the LC gradient and mobile phases. |

| Contamination with blood metabolites in liver tissue | - Incomplete removal of blood from the liver. | - Perform liver perfusion with cold PBS before excision. |

Conclusion

The in vivo tracking of galactosamine-induced liver injury using ¹³C isotopes offers a powerful approach to dissect the complex metabolic dysregulation that characterizes this pathology. By providing a dynamic view of metabolic fluxes, this technique can help identify key nodes in metabolic pathways that are affected by the hepatotoxic insult. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust and informative stable isotope tracing studies. The insights gained from such studies will be invaluable for the development of novel therapeutic interventions for acute liver injury.

References

- Chen, G., et al. (2021). Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents. Journal of King Saud University - Science, 33(6), 101538.

-

ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. Retrieved from [Link]

-

SMC Laboratories Inc. (n.d.). D-gal/LPS-induced acute liver failure model. Retrieved from [Link]

- Wang, Y., et al. (2015). A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury.

-

Taylor & Francis Online. (2023). Prior metabolite extraction fully preserves RNAseq quality and enables integrative multi-'omics analysis of the liver metabolic response to viral infection. Retrieved from [Link]

-

Frontiers. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

-

UKnowledge. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. Retrieved from [Link]

-

American Journal of Physiology. (n.d.). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. Retrieved from [Link]

-

PMC. (2025). Urinary metabolome dynamics in 13C-labeled mice. Retrieved from [Link]

-

PMC. (2020). Metabolomic Analysis of Liver Tissues for Characterization of Hepatocellular Carcinoma. Retrieved from [Link]

-

PMC. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Retrieved from [Link]

-

ACS Publications. (2021). Electromembrane Extraction and Mass Spectrometry for Liver Organoid Drug Metabolism Studies. Retrieved from [Link]

-

PMC. (n.d.). Noninvasive Measurement of Murine Hepatic Acetyl-CoA 13C-Enrichment Following Overnight Feeding with 13C-Enriched Fructose and Glucose. Retrieved from [Link]

-

Spandidos Publications. (2020). A mixture of mulberry and silk amino acids protected against D‑galactosamine induced acute liver damage by attenuating oxidative stress and inflammation in HepG2 cells and rats. Retrieved from [Link]

-

Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

-

bioRxiv. (2021). Comparison of extraction methods for intracellular metabolomics. Retrieved from [Link]

-

Journal of King Saud University - Science. (2022). Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents. Retrieved from [Link]

-

Frontiers. (2018). Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice. Retrieved from [Link]

-

Oncotarget. (2018). Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response. Retrieved from [Link]

-

bioRxiv. (2023). Effects of aging on glucose and lipid metabolism in mice. Retrieved from [Link]

-

ResearchGate. (n.d.). Liver glucose and glycogen 13 C-isotopomer enrichments from six mice.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C enrichment percentage of the different metabolite isotopomers after.... Retrieved from [Link]

-

PMC. (n.d.). Spatially resolved characterization of tissue metabolic compartments in fasted and high-fat diet livers. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

bioRxiv. (2020). In vivo metabolite tracing of T cells. Retrieved from [Link]

-

PMC. (2011). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Retrieved from [Link]

-

PMC. (n.d.). Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response. Retrieved from [Link]

-

ATS Journals. (n.d.). LPS Challenge in D-galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock. Retrieved from [Link]

-

Springer. (n.d.). Quenching Methods for the Analysis of Intracellular Metabolites. Retrieved from [Link]

-

Springer. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]

-

eScholarship.org. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Retrieved from [Link]

-

PMC. (n.d.). Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Galactosamine. Retrieved from [Link]

-

ISMRM. (n.d.). 13C and 31P NMR spectroscopy in perfused mouse liver: A robust functional assay for the assessment of glucagon receptor. Retrieved from [Link]

-

PubMed. (n.d.). Use of 13C nuclear magnetic resonance spectroscopy for the evaluation of hepatic drug-metabolizing enzyme activity in perfused mouse livers. Retrieved from [Link]

-

MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved from [Link]

-

PMC. (n.d.). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Retrieved from [Link]

-

Semantic Scholar. (2024). Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. Retrieved from [Link]

Sources

- 1. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]

- 3. Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. cds.ismrm.org [cds.ismrm.org]

- 16. Noninvasive Measurement of Murine Hepatic Acetyl-CoA 13C-Enrichment Following Overnight Feeding with 13C-Enriched Fructose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Probing 13C-Labeled Galactosamine in Tissues with Solid-State NMR

Audience: Researchers, scientists, and drug development professionals engaged in the study of glycosaminoglycans (GAGs), extracellular matrix (ECM) biology, and tissue-level molecular interactions.

Abstract: This guide provides a comprehensive overview and detailed protocols for the application of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to analyze ¹³C-labeled galactosamine within intact tissue samples. Galactosamine, a fundamental component of GAGs like chondroitin sulfate, plays a pivotal role in tissue architecture and signaling. Its study in the native, insoluble tissue environment presents significant analytical challenges. Solid-state NMR offers a unique, non-destructive window into the structure, dynamics, and interactions of galactosamine-containing macromolecules in their functional, solid-state context. We detail a complete workflow, from isotopic labeling strategies and tissue preparation to the implementation of foundational and advanced ssNMR experiments, including Cross-Polarization Magic-Angle Spinning (CP-MAS), Rotational-Echo Double-Resonance (REDOR), and sensitivity-boosting Dynamic Nuclear Polarization (DNP).

The Rationale: Why Solid-State NMR for Galactosamine in Tissues?

Galactosamine-containing GAGs are integral to the structure and function of the extracellular matrix. Their inherent insolubility and complex entanglement within the tissue milieu make them intractable for traditional solution-state NMR or crystallographic methods. Solid-state NMR is uniquely suited to investigate such non-crystalline, immobile systems, providing atomic-level information directly from tissue preparations.[1]

The primary challenge in analyzing endogenous molecules within a complex biological matrix is selectivity and sensitivity. The natural abundance of the NMR-active ¹³C isotope is only 1.1%.[2] Therefore, isotopic labeling —enriching the galactosamine molecules with ¹³C—is essential. This strategy dramatically increases the signal from the molecule of interest, effectively making it "visible" against the vast background of unlabeled biomolecules.[3][4]

This guide will walk you through the process of leveraging ¹³C-labeling and ssNMR to unlock molecular-level insights into galactosamine's role in tissue biology.

Experimental Blueprint: From Isotopic Labeling to Data Acquisition

The successful application of ssNMR to this problem hinges on a meticulously planned workflow. Each stage, from sample generation to the final NMR pulse sequence, is critical for acquiring high-quality, interpretable data.

Figure 2: Conceptual pulse sequence for Cross-Polarization (CP).

Protocol: 1D ¹³C CP-MAS Experiment

-

Setup: Insert the packed rotor into the ssNMR probe and ensure it is spinning stably at the desired MAS rate (e.g., 12 kHz). Tune and match the ¹H and ¹³C channels of the probe.

-

Parameter Optimization:

-

¹H 90° Pulse: Calibrate the ¹H pulse width.

-

Contact Time: Optimize the duration of the CP spin lock (typically 0.5 - 3 ms). This is the period during which magnetization is transferred from ¹H to ¹³C.

-

Recycle Delay: Set the delay between scans. A value of 1.5 times the ¹H T₁ relaxation time is a good starting point (e.g., 2-5 seconds).

-

-

Acquisition: Acquire the spectrum with high-power ¹H decoupling during the acquisition period. [5]Decoupling removes ¹H-¹³C dipolar interactions, further sharpening the ¹³C signals.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and reference the chemical shift scale (e.g., using adamantane as an external standard).

Data Interpretation: The resulting 1D spectrum will show a series of peaks corresponding to the different carbon environments in the galactosamine residue.

| Carbon Position | Typical ¹³C Chemical Shift Range (ppm) |

| C1 (Anomeric) | 95 - 105 |

| C2 | 50 - 55 |

| C3 | 70 - 75 |

| C4 | 65 - 70 |

| C5 | 72 - 77 |

| C6 | 60 - 65 |

| Table 1: Representative ¹³C chemical shifts for galactosamine carbons in a polysaccharide context. | |

| [6] |

Advanced Technique: Rotational-Echo Double-Resonance (REDOR) for Distance Measurement

REDOR is a powerful technique for probing the spatial proximity between different types of atoms. It is ideal for investigating how ¹³C-labeled galactosamine interacts with other components of the ECM, such as ¹⁵N-labeled collagen.

The Principle: REDOR measures the dipolar coupling between two heteronuclei (e.g., ¹³C and ¹⁵N), which is inversely proportional to the cube of the distance between them (1/r³). The experiment compares a full-echo signal (S₀), where the ¹³C-¹⁵N coupling is not reintroduced, with a dephased signal (S), where rotor-synchronized pulses on the ¹⁵N channel reintroduce the coupling and reduce the ¹³C signal intensity. The difference (ΔS = S₀ - S) is a direct measure of the coupling strength and thus the internuclear distance. [7][8]

Figure 3: The REDOR concept: comparing a control (S₀) and a dephased (S) signal.

Protocol: ¹³C{¹⁵N} REDOR Experiment

-

Sample: A dually labeled sample is required (e.g., tissue containing ¹³C-galactosamine and ¹⁵N-labeled protein).

-

Setup: The experiment is set up similarly to a CP-MAS experiment but incorporates the REDOR pulse train.

-

Acquisition: A series of 2D experiments are typically run, where one dimension is the ¹³C chemical shift and the second dimension is the dephasing time. For each dephasing time, both S₀ and S spectra are acquired.

-

Data Analysis: The REDOR fraction (ΔS/S₀) is calculated for the ¹³C peak of interest and plotted against the dephasing time. This curve is then fit to a theoretical model to extract a precise ¹³C-¹⁵N internuclear distance. [9]

Sensitivity Enhancement: Dynamic Nuclear Polarization (DNP)